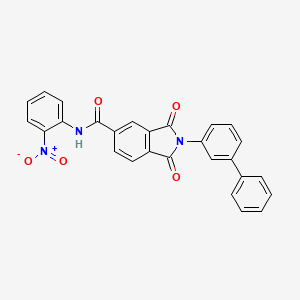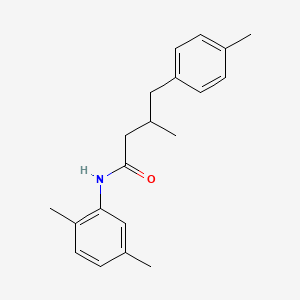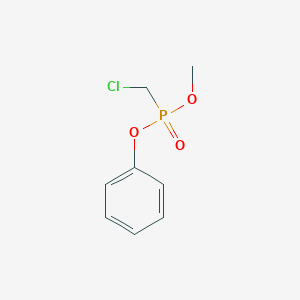![molecular formula C16H18ClNO2S2 B4942103 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that has been used in scientific research for various purposes. It is also known as C646 and is a potent and selective inhibitor of histone acetyltransferase (HAT) p300/CBP.
Aplicaciones Científicas De Investigación
C646 has been used in various scientific research applications such as cancer research, epigenetics, and neurodegenerative diseases. It is a potent inhibitor of p300/CBP, which are histone acetyltransferases that play a crucial role in regulating gene expression. The inhibition of p300/CBP by C646 leads to the downregulation of various oncogenes and the upregulation of tumor suppressor genes, making it a potential anticancer agent. C646 has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
C646 inhibits the activity of p300/CBP by binding to the bromodomain of the protein. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histones. By binding to the bromodomain, C646 prevents the binding of p300/CBP to acetylated histones, leading to the inhibition of histone acetylation and gene expression.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. C646 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In models of neurodegenerative diseases, C646 has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C646 has several advantages for lab experiments. It is a potent and selective inhibitor of p300/CBP, making it a valuable tool for studying the role of these proteins in various biological processes. C646 is also cell-permeable and can be used in both in vitro and in vivo experiments. However, C646 has some limitations. It has a short half-life and can be rapidly metabolized, which may affect its efficacy in some experiments. Additionally, C646 has been shown to inhibit other bromodomain-containing proteins, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for the research on C646. One direction is to further investigate its potential as an anticancer agent. C646 has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to study the role of p300/CBP in other biological processes such as development and differentiation. Additionally, the development of more potent and selective inhibitors of p300/CBP may lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, C646 is a potent and selective inhibitor of p300/CBP that has been used in various scientific research applications. It has shown promising results in cancer research, epigenetics, and neurodegenerative diseases. C646 inhibits the activity of p300/CBP by binding to the bromodomain of the protein, leading to the downregulation of various oncogenes and the upregulation of tumor suppressor genes. C646 has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on C646, including its potential as an anticancer agent and the study of p300/CBP in other biological processes.
Métodos De Síntesis
The synthesis method of C646 involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-[(4-methylbenzyl)thio]ethanol in the presence of triethylamine. The reaction takes place at room temperature and the product is obtained in high yield and purity. The chemical structure of C646 is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
4-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-13-2-4-14(5-3-13)12-21-11-10-18-22(19,20)16-8-6-15(17)7-9-16/h2-9,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZHJJOEPANST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)


![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-[(9-acridinylamino)methylene]-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4942112.png)
![2-chloro-N-(3,5-dimethylphenyl)-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4942124.png)
